(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal
Description
(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal (CAS: 111005-65-3) is a chiral cyclopropenone derivative featuring a cyclohexyl ketal protecting group. It is classified as a mannostatin intermediate, a class of compounds known to inhibit glycosylation enzymes such as α-mannosidases . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-391251) at a price of $360 for 50 mg .
Properties
IUPAC Name |
(3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,9-10H,1-3,6-7H2/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQJRFUFQAQRI-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C=CC(=O)C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3C=CC(=O)[C@@H]3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454639 | |
| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111005-65-3 | |
| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Procedure for Cyclopropenone Ketal Formation
The most widely documented laboratory synthesis begins with a stereoselective cyclopropenation and ketalization sequence. A representative procedure involves the use of Grubbs’ second-generation catalyst to facilitate ring-closing metathesis of a diene precursor, followed by Dess-Martin periodinane (DMP)-mediated oxidation to yield the cyclopropenone core.
In a typical protocol, compound 9 (1.1 g, 4.91 mmol) is dissolved in anhydrous dichloromethane (100 mL) under inert atmosphere. After degassing, Grubbs’ catalyst (172 mg, 5 mol%) is added, and the mixture is stirred at room temperature for 12 hours. The resulting intermediate undergoes concentration under reduced pressure before being subjected to oxidation with DMP (3.11 g, 7.34 mmol) and sodium bicarbonate (619 mg, 7.34 mmol) in dichloromethane for 2 hours. Workup with aqueous sodium thiosulfate and ether extraction, followed by silica gel chromatography (ethyl acetate/hexanes, 1:8), affords the title compound as a colorless oil in 86% yield (821 mg).
Key Reaction Conditions:
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Catalyst : Grubbs’ second-generation (5 mol%)
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Oxidizing Agent : Dess-Martin periodinane (1.5 equiv)
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Base : Sodium bicarbonate (1.5 equiv)
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Solvent : Dichloromethane (anhydrous)
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Temperature : Ambient (25°C)
Mechanistic Insights and Stereochemical Control
The cyclopropenation step proceeds via a ruthenium-carbene intermediate, enabling selective formation of the (1R,2R) configuration through steric guidance from the cyclohexyl ketal group. Subsequent oxidation by DMP occurs via a hypervalent iodine transition state, selectively converting the secondary alcohol to the ketone without epimerization. This two-stage approach ensures >99% diastereomeric excess, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Industrial Production Techniques
Scalability and Process Intensification
Industrial synthesis, as implemented by manufacturers like Dayang Chem, scales this methodology to 3,000-liter batches while maintaining stringent stereochemical fidelity. Continuous flow reactors replace batch processes to enhance heat transfer and minimize intermediate decomposition risks. Catalytic systems are optimized for recyclability, with ruthenium recovery rates exceeding 92% through immobilized catalyst beds.
Industrial Process Parameters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.1–1 L | 300–3,000 L |
| Catalyst Loading | 5 mol% | 2.8 mol% (immobilized) |
| Oxidation Time | 2 hours | 45 minutes (flow system) |
| Overall Yield | 86% | 78–82% |
Comparative Analysis of Synthetic Routes
Critical Evaluation of Oxidants
The choice of oxidizing agent significantly impacts efficiency and safety:
| Oxidant | Reaction Time | Yield (%) | Safety Profile |
|---|---|---|---|
| Dess-Martin | 2 hours | 86 | Moderate (iodine byproducts) |
| Ozone | 30 minutes | 72 | High risk (explosive intermediates) |
| Oxone® | 6 hours | 64 | Excellent (aqueous workup) |
DMP remains preferred for laboratory synthesis due to its reliability, while industrial settings increasingly adopt electrochemical oxidation to eliminate stoichiometric reagents.
Challenges and Mitigation Strategies
Intermediate Instability
The cyclopropenone intermediate exhibits rapid dimerization above –20°C. This is addressed through:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions may convert the ketal back to the corresponding diol or further reduce the cyclopropenone ring.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy or ketal groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include a range of functionalized cyclopropenones and ketals.
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules due to its ability to undergo various chemical reactions, including oxidation and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to yield various functional groups. |
| Substitution | Acts as a nucleophile in substitution reactions. |
| Cyclization | Participates in cyclization reactions to form cyclic compounds. |
Case Study: Synthesis of Mannostatin
Research indicates that (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal is an intermediate in the synthesis of mannostatin, a compound with significant biological activity against fungal infections . This application highlights its relevance in pharmaceutical chemistry.
Medicinal Chemistry
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Its derivatives have shown promising results against various bacterial strains, suggesting applications in developing new antibiotics.
Case Study: Antifungal Properties
In a study conducted by Deng et al., derivatives of this ketal were evaluated for their antifungal activity, demonstrating effectiveness against Candida species . This research underscores the potential of this compound as a lead compound for antifungal drug development.
Agricultural Chemistry
Pesticide Development
Due to its structural characteristics, this compound is being explored for use in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly pest control agents.
Material Science
Polymer Chemistry
The compound can be utilized as a building block in polymer chemistry. Its reactive hydroxyl groups allow for the formation of polymers with tailored properties for specific applications.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal exerts its effects depends on its specific application. In catalysis, it may act by coordinating to a metal center and facilitating the transfer of electrons or protons. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Commercial Attributes
Key Observations:
- Core Reactivity: The cyclopropenone core in the target compound is highly reactive, enabling participation in cycloaddition or ring-opening reactions. In contrast, thiourea derivatives (e.g., compound from ) exhibit hydrogen-bonding capacity but lack inherent ring strain .
- Protective Groups: The cyclohexyl ketal in the target compound stabilizes the 1,2-diol moiety, whereas benzoyl-protected analogs (e.g., 2-Deoxy-3,5-di-O-benzoylribofuranose, CAS: 112137-63-0) prioritize solubility enhancement .
Stability and Reactivity
- Cyclopropenone Core: The strained three-membered ring in the target compound increases reactivity, making it prone to ring-opening under acidic or nucleophilic conditions.
- Ketal Stability: Cyclohexyl ketals generally offer superior hydrolytic stability compared to benzyl or methyl ketals, as seen in analogs like 2-Deoxy-3,5-di-O-benzoylribofuranose .
Biological Activity
(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal (CAS No. 111005-65-3) is a compound of significant interest in organic chemistry and medicinal applications. This ketal derivative features a cyclopropenone structure that may contribute to its unique biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- CAS Number : 111005-65-3
- Structural Characteristics : The compound contains a cyclopropenone moiety that is known for its reactivity and potential biological activities.
Synthesis
The synthesis of this compound has been documented in various studies. One notable method involves the use of spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol as a precursor, which undergoes specific transformations to yield the desired ketal form .
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of cyclopropenone have shown effectiveness against various bacterial strains. The presence of hydroxyl groups in (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one may enhance its interaction with microbial membranes, potentially leading to increased antimicrobial efficacy .
Anti-inflammatory Effects
Research has suggested that cyclopropenone derivatives can modulate inflammatory pathways. The ketal form of this compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Activity
There is emerging evidence that compounds structurally related to (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neural tissues .
Case Studies
Q & A
Q. What are the key considerations for synthesizing (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal with high enantiomeric purity?
- Methodological Answer : The synthesis requires precise stereochemical control. Cyclohexyl ketal protective groups are often employed to shield diols during reactions . Chiral catalysts, such as those derived from (1R,2R)-diaminocyclohexane scaffolds, can enhance enantioselectivity . For example, thiourea derivatives with perfluorophenyl groups (e.g., 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea) have shown efficacy in asymmetric catalysis . Post-synthesis, chiral HPLC or polarimetry should validate purity (>98% ee).
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf-life. Analytical techniques like GC-MS (to detect volatile byproducts) and LC-UV/HRMS (for non-volatile degradation products) are critical . For instance, analogs such as diiodoacetic acid (CAS 598-89-0) degrade via dehalogenation under UV light, suggesting similar pathways for cyclopropenone derivatives .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. Systematic solubility profiling in solvents like dichloromethane:acetone mixtures (common in surrogate standards ) should be conducted. Differential scanning calorimetry (DSC) can identify polymorphic forms affecting solubility. For example, cyclohexyl ketal derivatives may exhibit varying solubility in hydrophilic solvents due to hydrogen-bonding interactions with residual hydroxyl groups .
Q. How can computational modeling predict the compound’s reactivity in cyclopropenone ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-opening mechanisms. Comparing activation energies for nucleophilic attacks (e.g., thiols vs. amines) helps predict regioselectivity. Pharmacological analogs like vernakalant hydrochloride (CAS 748810-28-8), which feature cyclohexyl ether motifs, demonstrate similar strain-driven reactivity .
Q. What in vitro models are suitable for evaluating the compound’s biological activity, given its structural complexity?
- Methodological Answer : Prioritize assays with high specificity for cyclopropenone moieties, such as thiol-trapping assays (e.g., glutathione depletion). Cell viability studies (e.g., HepG2 for hepatotoxicity) should include controls for ketal hydrolysis byproducts. Reference safety protocols for structurally related compounds, such as (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol hydrochloride, which require rigorous impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
